3-butyl-2-phenyl-1H-indole-7-carbohydrazide
Overview
Description
3-butyl-2-phenyl-1H-indole-7-carbohydrazide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists .
Preparation Methods
The synthesis of 3-butyl-2-phenyl-1H-indole-7-carbohydrazide typically involves the reaction of 3-butyl-2-phenyl-1H-indole with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-butyl-2-phenyl-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-butyl-2-phenyl-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-butyl-2-phenyl-1H-indole-7-carbohydrazide can be compared with other indole derivatives, such as:
3-methyl-2-phenyl-1H-indole-7-carbohydrazide: Similar structure but with a methyl group instead of a butyl group, leading to different biological activities.
3-butyl-2-phenyl-1H-indole-2-carbohydrazide: Similar structure but with the carbohydrazide group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties .
Properties
IUPAC Name |
3-butyl-2-phenyl-1H-indole-7-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-3-10-14-15-11-7-12-16(19(23)22-20)18(15)21-17(14)13-8-5-4-6-9-13/h4-9,11-12,21H,2-3,10,20H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXJWIPBUTWYOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=C1C=CC=C2C(=O)NN)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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